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Compound of Interest

Compound Name: TAS-F

Cat. No.: B1352926 Get Quote

Spectroscopic Data of TAS-F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F), a versatile reagent in organic

synthesis. The information presented herein is intended to assist researchers in the

identification, characterization, and application of this compound.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for TAS-F, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of TAS-F in solution. The

following tables present the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR.

Table 1: ¹H NMR Spectroscopic Data for TAS-F
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Chemical Shift (ppm) Multiplicity Assignment

~2.8 s -N(CH₃)₂

~0.1 s -Si(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for TAS-F

Chemical Shift (ppm) Assignment

~40 -N(CH₃)₂

~2 -Si(CH₃)₃

Table 3: ¹⁹F NMR Spectroscopic Data for TAS-F

Chemical Shift (ppm) Assignment

~-95 [Si(CH₃)₃F₂]⁻

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in TAS-F. The table

below lists the major absorption bands.

Table 4: IR Spectroscopic Data for TAS-F

Wavenumber (cm⁻¹) Assignment

~2900-3000 C-H stretch

~1480 C-H bend

~1250 Si-CH₃ stretch

~980 S-N stretch

~750 Si-F stretch
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of the ionic components of

TAS-F.

Table 5: Mass Spectrometry Data for TAS-F

m/z Ion

164.1 [S(N(CH₃)₂)₃]⁺

111.1 [Si(CH₃)₃F₂]⁻

Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of TAS-F is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃)

or acetonitrile-d₃ (CD₃CN), at a concentration of approximately 10-20 mg/mL. The spectra are

recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of

400 MHz or higher.

¹H NMR: Standard single-pulse experiments are performed. Chemical shifts are referenced

to the residual solvent peak.

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single peaks for

each unique carbon environment.

¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is

used. Chemical shifts are typically referenced to an external standard, such as CFCl₃.

Infrared (IR) Spectroscopy
The IR spectrum of solid TAS-F is typically obtained using an Attenuated Total Reflectance

(ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the
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solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good

contact. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a

KBr pellet can be prepared by grinding a small amount of TAS-F with dry potassium bromide

and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for the mass analysis of TAS-F, as it is an

ionic compound. A dilute solution of TAS-F in a polar solvent, such as methanol or acetonitrile,

is introduced into the ESI source. The analysis can be performed in both positive and negative

ion modes to detect the cation ([S(N(CH₃)₂)₃]⁺) and anion ([Si(CH₃)₃F₂]⁻), respectively. High-

resolution mass spectrometry can be used to confirm the elemental composition of the ions.

Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic

characterization of TAS-F.
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Caption: Experimental workflow for the spectroscopic characterization of TAS-F.

This guide provides essential spectroscopic data and methodologies for TAS-F, which should

prove valuable for researchers in their scientific endeavors. The provided data and protocols

are based on typical analytical practices and may require optimization for specific

instrumentation and experimental conditions.

To cite this document: BenchChem. [spectroscopic data of TAS-F (NMR, IR, Mass Spec)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352926#spectroscopic-data-of-tas-f-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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